molecular formula C11H15ClN2O2 B1379814 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 1864057-89-5

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No.: B1379814
CAS No.: 1864057-89-5
M. Wt: 242.7 g/mol
InChI Key: VKWGYRYOZFQOAU-UHFFFAOYSA-N
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Description

Azetidine derivatives are four-membered heterocyclic compounds containing a nitrogen atom . They are known for their wide range of biological activities and are used in the synthesis of various natural and synthetic products .


Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can be determined using various spectroscopic techniques, including 1H, 13C, 15N, and 31P NMR spectroscopy, as well as HRMS .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction with boronic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on their specific structures. For example, 2-(azetidin-3-yl)acetonitrile hydrochloride is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has developed new synthetic methods and derivatives from "2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione" structures. These derivatives include hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showing potential in amino and triazole derivative production, highlighting a versatile platform for chemical synthesis and modification (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Anticancer Activity

Isoindole-1,3-dione derivatives have been investigated for their anticancer activities against various cancer cell lines. For example, novel 2‐(4‐(Aryl)thiazole‐2‐yl)‐3a,4,7,7a‐tetrahydro‐1H‐4,7‐methanoisoindole‐1,3(2H)‐dione derivatives showed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for cancer therapy due to their inhibitory characteristics (Kocyigit, Aslan, Gulcin, Temel, & Ceylan, 2016).

Antimicrobial Activity

Derivatives have been synthesized and evaluated for antimicrobial activities, indicating potential use in developing new antimicrobial agents. For instance, novel azaimidoxy compounds were synthesized and showed promising results as potential chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).

Anticonvulsant Activities

Research into isoindole-1,3-dione derivatives has also extended to evaluating their anticonvulsant activities. For example, functionalized 5-(isoindole-1,3-dione)-pyrimidinones were synthesized and showed promising results in vivo for anticonvulsant activities, indicating potential therapeutic applications for epilepsy (Sharma, Gawande, Mohan, & Goel, 2016).

Corrosion Inhibition

Isoindole derivatives have found applications in corrosion inhibition, suggesting their utility in protecting metals from corrosion. Aza-pseudopeptides, including isoindoline-1,3-dione derivatives, were tested and found to be efficient corrosion inhibitors for mild steel in acidic environments, showing their potential in industrial applications (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).

Safety and Hazards

The safety and hazards of azetidine derivatives can also vary widely. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Given the wide range of biological activities exhibited by azetidine derivatives, they continue to be an area of active research in medicinal chemistry. Future directions may include the development of new synthetic methods, exploration of their biological activities, and their use in the design of new drugs .

Properties

IUPAC Name

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7;/h1-2,7-9,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWGYRYOZFQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
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2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
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2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
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2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 5
2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 6
2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

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